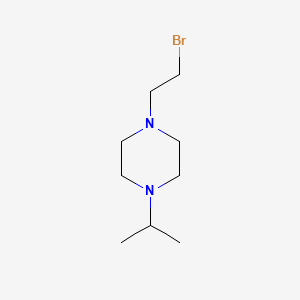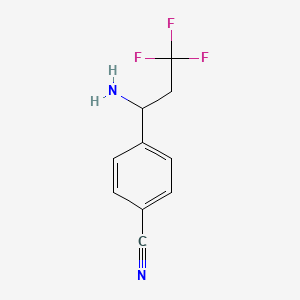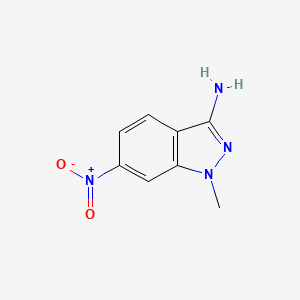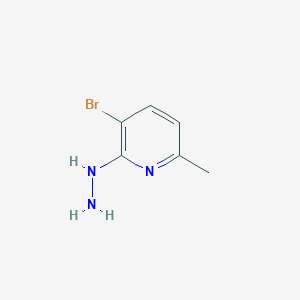
3-Bromo-2-hydrazinyl-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-hydrazinyl-6-methylpyridine: is an organic compound with the molecular formula C6H8BrN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a hydrazinyl group at the second position, and a methyl group at the sixth position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrazination of 3-Bromo-2-methylpyridine: The synthesis of 3-Bromo-2-hydrazinyl-6-methylpyridine can be achieved by the hydrazination of 3-Bromo-2-methylpyridine.
Bromination of 2-Hydrazinyl-6-methylpyridine: Another method involves the bromination of 2-Hydrazinyl-6-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrazination or bromination reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Bromo-2-hydrazinyl-6-methylpyridine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced forms like hydrazine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-2-hydrazinyl-6-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a bioactive molecule.
Medicine:
Drug Development: It serves as a precursor in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-hydrazinyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
3-Bromo-2-methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain biological and chemical contexts.
2-Hydrazinyl-6-methylpyridine: Lacks the bromine atom, affecting its binding properties and reactivity.
3-Bromo-6-methylpyridine: Lacks the hydrazinyl group, reducing its potential for forming covalent bonds with biological targets.
Uniqueness: 3-Bromo-2-hydrazinyl-6-methylpyridine is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H8BrN3 |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
(3-bromo-6-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-3-5(7)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) |
Clave InChI |
WNUAXTJBNFTERZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)Br)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)

![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
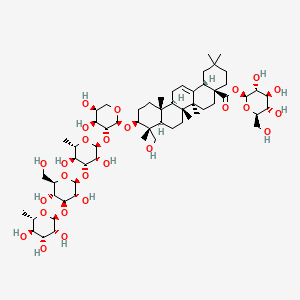
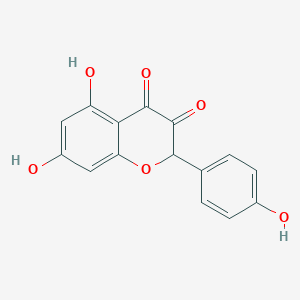

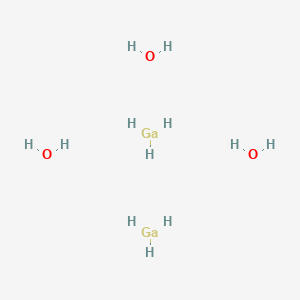
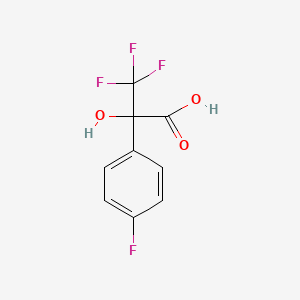
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)

